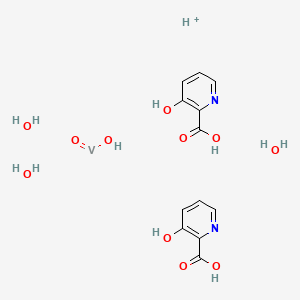

VO-Ohpic trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

VO-Ohpic trihydrate is a highly selective small-molecule inhibitor of phosphatase and tensin homologue deleted on chromosome 10 (PTEN). It has an IC50 value of 35 nanomolar, making it a potent inhibitor. PTEN is a lipid phosphatase that plays a crucial role in regulating cell proliferation, survival, and insulin signaling. The inhibition of PTEN by this compound has significant implications for enhancing insulin sensitivity and overcoming insulin resistance, which is beneficial for diabetes therapeutics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

VO-Ohpic trihydrate is synthesized through a series of chemical reactions involving vanadium-based compounds. The synthesis typically involves the reaction of vanadates with organic ligands such as 3-hydroxy-2-pyridinecarboxylate. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired vanadium complex .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification processes to obtain high-purity this compound. The compound is then crystallized and dried to obtain the trihydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

VO-Ohpic trihydrate primarily undergoes inhibition reactions with PTEN. It does not significantly participate in oxidation, reduction, or substitution reactions under normal conditions. The primary reaction involves the binding of this compound to the active site of PTEN, inhibiting its lipid phosphatase activity .

Common Reagents and Conditions

The inhibition reaction of this compound with PTEN typically occurs in aqueous solutions at physiological pH. The compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. The reaction conditions include incubation at room temperature for a specified duration to allow for effective inhibition .

Major Products Formed

The primary product of the reaction between this compound and PTEN is the inhibited PTEN enzyme. This inhibition leads to increased levels of phosphatidylinositol 3,4,5-triphosphate (PIP3) in cells, which subsequently activates downstream signaling pathways such as the Akt pathway .

Applications De Recherche Scientifique

Key Properties

- Molecular Formula : C₅H₆N₃O₅V

- Molar Mass : 211.09 g/mol

- Solubility : Soluble in water, facilitating its use in biological assays.

Cancer Research

VO-OHpic trihydrate has been extensively studied for its role as a PTEN inhibitor, which is crucial in cancer biology due to PTEN's function as a tumor suppressor. Inhibition of PTEN can lead to increased activation of the phosphoinositide 3-kinase (PI3K) signaling pathway, promoting cell survival and proliferation.

Case Studies

- Bladder Cancer : A study demonstrated that treatment with this compound resulted in increased p-AKT levels in T24 bladder cancer cells, indicating enhanced cell survival signaling pathways .

- Liver Cancer : In Hep3B cells, this compound inhibited cell viability and induced senescence-associated β-galactosidase activity, suggesting its potential as a therapeutic agent against liver cancer .

Metabolic Disorders

Research indicates that this compound can mimic insulin actions, making it a candidate for investigating diabetes treatments. Its ability to inhibit PTEN may enhance insulin signaling pathways.

Experimental Findings

- In vivo studies showed that this compound administration led to improved glucose metabolism in diabetic models. The compound was found to significantly reduce blood glucose levels by enhancing insulin sensitivity .

Neurobiology

The effects of this compound on serotonin synthesis have been explored, revealing its influence on neurotransmitter release.

Observations

- A study reported that treatment with this compound decreased serotonin secretion from BON cells significantly over time, indicating its potential role in modulating neurotransmitter systems .

Table 1: Summary of Biological Activities of this compound

| Application Area | Effect Observed | Reference |

|---|---|---|

| Cancer Research | Increased p-AKT levels in bladder cancer cells | |

| Metabolic Disorders | Improved glucose metabolism | |

| Neurobiology | Decreased serotonin secretion |

Table 2: Potency of this compound as a PTEN Inhibitor

Mécanisme D'action

VO-Ohpic trihydrate exerts its effects by inhibiting the lipid phosphatase activity of PTEN. PTEN normally dephosphorylates phosphatidylinositol 3,4,5-triphosphate (PIP3) to phosphatidylinositol 4,5-biphosphate, thereby regulating the levels of PIP3 in cells. By inhibiting PTEN, this compound increases PIP3 levels, leading to the activation of downstream signaling pathways such as the Akt pathway. This activation promotes cell survival, proliferation, and glucose uptake .

Comparaison Avec Des Composés Similaires

VO-Ohpic trihydrate is unique in its high selectivity and potency as a PTEN inhibitor. Similar compounds include:

- Perphenazine-d 8 dihydrochloride

- BL-1020 mesylate

- Spinacetin

- Zotepine

- Emedastine difumarate

- Cipralisant (enantiomer)

- Doxepin-d 3 hydrochloride

- A-317920

- Alcaftadine (Standard)

- ST-1006

- Chlorphenoxamine

- Mizolastine (Standard)

- Clemastine-d 5 fumarate

These compounds also target PTEN or related pathways but may differ in their selectivity, potency, and specific applications .

Activité Biologique

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of phosphatase and tensin homolog (PTEN), a critical regulator in various cellular processes, including cell proliferation, survival, and insulin signaling. With an IC50 value of approximately 35 nM, it has garnered attention for its potential therapeutic applications, particularly in diabetes and cancer treatment.

Inhibition of PTEN

PTEN functions as a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby counteracting the PI3K/Akt signaling pathway. By inhibiting PTEN, VO-Ohpic increases PIP3 levels, leading to enhanced Akt phosphorylation and activation. This mechanism is crucial for promoting insulin sensitivity and overcoming insulin resistance, which is particularly relevant in diabetes management .

Selectivity and Potency

VO-Ohpic exhibits high selectivity for PTEN over other phosphatases. Its IC50 values against other phosphatases such as CBPs and SopB are in the micromolar range, confirming its specificity for PTEN . The compound's ability to induce Akt phosphorylation at Ser473 and Thr308 in NIH 3T3 and L1 fibroblasts further illustrates its potent biological activity .

In Vitro Studies

In vitro studies have demonstrated that VO-Ohpic significantly enhances Akt activation in a dose-dependent manner. The saturation point for this effect occurs at approximately 75 nM. Additionally, VO-Ohpic treatment has shown to decrease the transcriptional activity of FoxO3a, indicating functional activation of Akt .

Table 1: In Vitro Effects of VO-Ohpic on Cell Lines

| Cell Line | Akt Phosphorylation (Ser473) | IC50 (µM) |

|---|---|---|

| Hep3B | Increased | 3.4 |

| PLC/PRF/5 | No significant change | >5 |

In Vivo Studies

In vivo experiments using mouse models have illustrated the therapeutic potential of VO-Ohpic. In a study involving ischemia-reperfusion injury, VO-Ohpic administration resulted in decreased left ventricular systolic pressure prior to ischemia but improved cardiac recovery post-reperfusion. The treatment also led to a significant reduction in myocardial infarct size .

Table 2: In Vivo Effects of VO-Ohpic

| Parameter | Control Group | VO-Ohpic Group |

|---|---|---|

| Left Ventricular Systolic Pressure | Elevated | Decreased |

| Myocardial Infarct Size | Larger | Smaller |

| Cardiac Functional Recovery | Poor | Improved |

Hepatocellular Carcinoma (HCC)

A notable case study examined the effects of VO-Ohpic on hepatocellular carcinoma cells. The results indicated that VO-Ohpic significantly reduced tumor volume in xenograft models while enhancing the phosphorylation levels of both Akt and ERK1/2 in treated tissues compared to controls. The study also highlighted that VO-Ohpic could synergize with other inhibitors like sorafenib and BEZ235, enhancing its anti-tumor efficacy .

Cellular Senescence

Another study focused on cellular senescence induced by VO-Ohpic in Hep3B cells. It was observed that the treatment led to increased senescence-associated β-galactosidase activity, suggesting that VO-Ohpic may drive senescence in specific cellular contexts with low PTEN activity .

Propriétés

Formule moléculaire |

C12H18N2O11V+ |

|---|---|

Poids moléculaire |

417.22 g/mol |

Nom IUPAC |

hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |

InChI |

InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1 |

Clé InChI |

OWDNSCJMZFXFMO-UHFFFAOYSA-N |

SMILES canonique |

[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.